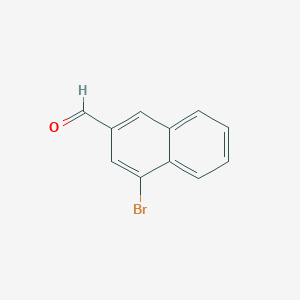

4-Bromo-2-naphthaldehyde

Description

Context and Significance within Halogenated Naphthaldehyde Chemistry

Halogenated naphthaldehydes are significant in organic synthesis due to the dual reactivity imparted by their functional groups. The bromine atom serves as a versatile handle for introducing further complexity through reactions like palladium-catalyzed cross-coupling, while the aldehyde group is a gateway to a multitude of other functionalities.

The position of the substituents on the naphthalene (B1677914) ring is crucial for determining the molecule's reactivity and steric environment. In 4-Bromo-2-naphthaldehyde, the bromine atom is located on the same ring as the aldehyde. This arrangement influences the electronic properties of the aromatic system and the reactivity of both functional groups. The aldehyde can be used to form Schiff bases, be reduced to an alcohol, or oxidized to a carboxylic acid. The bromine atom is a key site for forming new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. For instance, related bromo-naphthaldehyde isomers are actively used in Suzuki, Stille, and other cross-coupling reactions to build complex polycyclic systems. ambeed.comthieme-connect.com

The significance of compounds like this compound lies in their potential as precursors to:

Complex Polyaromatic Systems: Serving as a foundational piece for constructing larger, functionalized aromatic structures for materials science.

Pharmaceutical Scaffolds: The naphthaldehyde core is present in various biologically active molecules, and the ability to functionalize it via the bromo group is a key synthetic strategy.

Specialized Ligands: The structure allows for the synthesis of unique ligands for catalysis, where the naphthalene backbone provides rigidity and specific steric properties.

Historical Development of Naphthaldehyde Synthesis and Functionalization

The synthesis of naphthaldehydes and their derivatives has evolved significantly over the years. Historically, the preparation of such compounds relied on classical synthetic methods.

Formylation of Naphthalene Derivatives: The introduction of the aldehyde group onto a naphthalene ring can be achieved through several established methods:

Grignard Reaction: A common route involves the formation of a naphthyl Grignard reagent from a bromonaphthalene, which then reacts with an electrophilic formylating agent like N,N-dimethylformamide (DMF). google.com For example, 6-methoxy-2-naphthaldehyde (B117158) can be synthesized from 6-bromo-2-methoxynaphthalene via a Grignard reaction with DMF. google.com

Vilsmeier-Haack Reaction: This reaction uses a phosphorus oxychloride and DMF mixture to formylate electron-rich aromatic rings.

Sommelet Reaction: This method can convert a halomethylnaphthalene into a naphthaldehyde using hexamethylenetetramine. A patented synthesis for 4-bromo-1-naphthaldehyde (B41720) utilizes this reaction starting from 4-bromo-1-(bromomethyl)naphthalene. researchgate.net

Halogenation of Naphthalene Systems: The introduction of a bromine atom onto the naphthalene core is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the solvent, catalyst, and the nature of any existing substituents on the ring. google.com For instance, the bromination of 2-methoxynaphthalene (B124790) can be controlled to yield specific isomers. patsnap.com Direct bromination of naphthaldehyde itself can be complex, often leading to mixtures of products unless specific directing groups or catalysts are employed.

Contemporary Research Landscape and Potential of this compound

The modern era of organic synthesis is dominated by transition-metal catalysis, particularly using palladium, which has revolutionized the functionalization of aromatic halides. While specific studies on this compound are limited, the extensive research on its isomers provides a clear picture of its synthetic potential.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond in this compound is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions allow for the precise formation of new bonds under relatively mild conditions.

Suzuki Coupling: Reaction with boronic acids or esters would link the naphthalene core to other aryl or alkyl groups. This is a primary method for creating biaryl compounds. researchgate.net

Heck and Sonogashira Couplings: These reactions would introduce alkene and alkyne functionalities, respectively, which are useful for creating conjugated systems for electronic materials or as handles for further transformations.

C-H Bond Functionalization: A frontier in synthetic chemistry is the direct functionalization of C-H bonds. Recent studies have demonstrated the palladium-catalyzed, regioselective halogenation of 1-naphthaldehydes at either the C2 or C8 position by using a transient directing group strategy. scispace.com This highlights the sophisticated control that can be achieved in naphthaldehyde synthesis. Furthermore, palladium-catalyzed C-H oxygenation at the peri-position (C8) of 4-bromo-1-naphthaldehyde has been used as a key step in the total synthesis of the natural product daldiquinone. researchgate.net These advanced methods underscore the potential for creating highly substituted and complex naphthalene derivatives from simple precursors.

The potential applications for this compound are broad. It can be used to create Schiff base ligands, which, when complexed with metals, have applications in catalysis and as chemosensors. nih.govresearchgate.net For example, Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) and various bromoanilines have been studied for their ability to detect metal ions. google.com Given the reactivity of its dual functional groups and the power of modern synthetic methods, this compound remains a promising, if under-explored, building block for future innovations in chemistry.

Table 2: Comparison of Melting Points for Isomeric Bromo-naphthaldehydes

| Compound | CAS Number | Melting Point (°C) |

|---|---|---|

| 1-Bromo-2-naphthaldehyde | 3378-82-3 | 118 fluorochem.co.uk |

| 2-Bromo-1-naphthaldehyde | 269066-75-3 | Data not available in search results |

| 4-Bromo-1-naphthaldehyde | 50672-84-9 | 250 (Decomposes) chemicalbook.com |

| This compound | 874357-11-6 | Data not available in search results |

Structure

3D Structure

Properties

IUPAC Name |

4-bromonaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBWXFQJIKOIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 Bromo 2 Naphthaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group (-CHO) is a site of significant chemical activity due to the electrophilic nature of its carbonyl carbon. This allows for a variety of transformations, including the formation of new carbon-carbon bonds and the synthesis of diverse functional groups and heterocyclic systems.

Nucleophilic Addition Reactions (e.g., Grignard, Cyanohydrin Formation)

Nucleophilic addition is a fundamental reaction of aldehydes. The partially positive carbonyl carbon is readily attacked by nucleophiles, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

Grignard Reaction: The reaction of 4-Bromo-2-naphthaldehyde with Grignard reagents (R-MgX) provides a powerful method for forming carbon-carbon bonds. wikipedia.org The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent acidic workup yields a secondary alcohol. masterorganicchemistry.com For example, the reaction with methylmagnesium bromide would produce 1-(4-bromo-2-naphthalenyl)ethanol. The Grignard reagent is a strong base and nucleophile, making it highly reactive toward the electrophilic carbonyl carbon. sigmaaldrich.com

Cyanohydrin Formation: this compound can react with a source of cyanide ions, typically from hydrogen cyanide (HCN) in the presence of a catalytic amount of base, or from a salt such as sodium cyanide (NaCN) followed by acidification, to form a cyanohydrin. libretexts.orgchemistrysteps.com The cyanide ion (⁻CN) acts as a carbon nucleophile, attacking the carbonyl carbon to form a tetrahedral cyanoalkoxide intermediate. youtube.comyoutube.comyoutube.com This intermediate is then protonated during acidic workup to yield 2-(4-bromo-2-naphthalenyl)-2-hydroxyacetonitrile. chemistrysteps.com This reaction is reversible and base-catalyzed. libretexts.org

Table 1: Nucleophilic Addition Reactions of this compound

| Reaction Type | Nucleophile | Reagents | Product |

| Grignard Reaction | R⁻ (Carbanion) | 1. R-MgX (e.g., CH₃MgBr) in Ether/THF 2. H₃O⁺ | Secondary Alcohol (e.g., 1-(4-bromo-2-naphthalenyl)ethanol) |

| Cyanohydrin Formation | ⁻CN (Cyanide) | 1. NaCN or KCN 2. H₃O⁺ (e.g., HCl) | Cyanohydrin (2-(4-bromo-2-naphthalenyl)-2-hydroxyacetonitrile) |

Condensation Reactions Leading to Imines and Heterocycles (e.g., Schiff Base Formation)

Condensation reactions involve the reaction of the aldehyde with a nucleophile, typically an amine, followed by the elimination of a water molecule. These reactions are crucial for synthesizing imines (Schiff bases), which are valuable intermediates for various heterocyclic compounds. imist.mananobioletters.com

Schiff Base Formation: this compound readily undergoes condensation with primary amines to form N-substituted imines, commonly known as Schiff bases. internationaljournalcorner.com The reaction is typically catalyzed by either an acid or a base and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate. nanobioletters.com This intermediate then dehydrates to yield the final imine product. The stability of the resulting Schiff base is often enhanced by the aromatic nature of the naphthalene (B1677914) ring. For instance, condensation with aniline (B41778) would yield N-((4-bromo-2-naphthalenyl)methylene)aniline.

The formation of Schiff bases serves as a gateway to the synthesis of more complex heterocyclic systems. Depending on the structure of the amine used, subsequent intramolecular reactions can lead to the formation of various nitrogen-containing heterocycles. nih.govresearchgate.net

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde functional group exists in an intermediate oxidation state, allowing it to be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 4-bromo-2-naphthoic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O).

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (4-bromo-2-naphthalenyl)methanol. This reduction is commonly performed using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often preferred for its compatibility with other functional groups.

Transformations at the Aryl Bromide Moiety

The carbon-bromine bond on the naphthalene ring is a key site for functionalization, particularly through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi Couplings)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.com The reaction of this compound with phenylboronic acid, for example, would yield 4-phenyl-2-naphthaldehyde. This method is widely used due to its mild reaction conditions and the commercial availability and stability of boronic acids. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, under the influence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. nih.gov For example, reacting this compound with styrene would produce (E)-4-(2-phenylvinyl)-2-naphthaldehyde. researchgate.netsctunisie.org

Sonogashira Coupling: This reaction facilitates the formation of a bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgjk-sci.com The process is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. almerja.comnih.gov Coupling this compound with phenylacetylene (B144264) would result in 4-(phenylethynyl)-2-naphthaldehyde. This is a highly reliable method for synthesizing aryl alkynes. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc compounds are highly reactive, allowing the coupling to proceed under mild conditions with a broad range of substrates. nih.govuni-muenchen.denih.gov This reaction offers an alternative to other cross-coupling methods, particularly when other functional groups are present. organic-chemistry.org

Table 2: Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | Biaryl or Vinyl Naphthalene |

| Heck | Alkene (e.g., Styrene) | Pd Catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne (e.g., Ph-C≡CH) | Pd Catalyst + Cu(I) Co-catalyst + Base (e.g., Et₃N) | Aryl Alkyne |

| Negishi | Organozinc (e.g., R-ZnX) | Pd or Ni Catalyst (e.g., Pd(PPh₃)₄) | Alkylated/Arylated Naphthalene |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comdalalinstitute.com

For an SNAr reaction to occur efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com In this compound, the aldehyde group is an electron-withdrawing group. However, its position (C2) relative to the bromine atom (C4) does not provide the direct ortho/para resonance stabilization required to significantly lower the activation energy for the formation of the Meisenheimer complex. Consequently, SNAr reactions on this compound are generally disfavored and would require harsh reaction conditions. Under such conditions, other reaction pathways might compete. For substrates where direct activation is weak, nucleophilic substitution may sometimes proceed through an alternative elimination-addition (benzyne) mechanism if a very strong base is used. chemistrysteps.com

Concurrent Reactivity of Aldehyde and Aryl Bromide Groups

The strategic placement of the aldehyde and aryl bromide groups allows for sophisticated reaction sequences where both moieties participate, leading to the rapid construction of complex polycyclic structures.

Tandem reactions, also known as cascade or domino reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all in a single pot. This approach is highly efficient for building molecular complexity.

A plausible and powerful tandem reaction involving this compound is a palladium-catalyzed Heck-aldol sequence. This strategy has been demonstrated effectively with analogous 2-bromobenzaldehydes to synthesize naphthalenes. researchgate.netresearchgate.net In this scenario, this compound would first undergo a palladium-catalyzed Heck coupling with an alkene at the C-4 position. The resulting intermediate, now bearing an extended side chain, can then undergo an intramolecular aldol (B89426) condensation. The enolate formed from the side chain attacks the electrophilic aldehyde at the C-2 position, leading to cyclization and the formation of a new ring fused to the naphthalene core. Subsequent dehydration typically occurs to yield a fully aromatized polycyclic system.

| Step | Reaction Type | Participating Group(s) | Description |

|---|---|---|---|

| 1 | Heck Coupling | Aryl Bromide (C4-Br) | Palladium-catalyzed coupling with an alkene (e.g., an enone or acrylate) to form a C-C bond at the C-4 position. |

| 2 | Intramolecular Aldol Condensation | Aldehyde (C2-CHO) and newly introduced side chain | Under basic conditions, an enolate formed on the side chain attacks the aldehyde, leading to cyclization. |

| 3 | Dehydration | Newly formed cyclic alcohol | Elimination of water to form a double bond, resulting in an extended aromatic system. |

Directed ortho-metalation (DoM) is a regioselective method for deprotonating an aromatic ring at a position adjacent (ortho) to a directing metalation group (DMG). wikipedia.org The DMG coordinates to an organolithium reagent, facilitating the removal of a nearby proton. baranlab.org

For this compound, direct application of DoM is complicated by two factors: the aldehyde group is susceptible to nucleophilic attack by the organolithium base, and metal-halogen exchange at the C-4 position is often kinetically favored over C-H deprotonation. ias.ac.in

To overcome these challenges, a common strategy involves the in-situ, transient protection of the aldehyde. For example, the aldehyde can be converted into an α-amino alkoxide by reaction with a lithium amide (e.g., lithium diisopropylamide, LDA). This newly formed group is an excellent DMG and is stable to the reaction conditions. It directs the deprotonation to an adjacent position on the naphthalene ring.

In this molecule, the directing group at C-2 has two ortho positions: C-1 and C-3. The C-3 position is also ortho to the bromine atom at C-4. The combined electronic effects and the proximity to the DMG would strongly favor regioselective deprotonation at the C-3 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent specifically at the C-3 position, yielding a 3,4-disubstituted-2-naphthaldehyde derivative after workup restores the aldehyde.

| Step | Process | Description | Key Reagents |

|---|---|---|---|

| 1 | In-situ Protection / DMG Formation | The aldehyde group reacts with a lithium amide to form a transient α-amino alkoxide, which serves as a powerful directing group. | Lithium diisopropylamide (LDA) or LiTMP |

| 2 | Directed Lithiation (Deprotonation) | A strong base regioselectively removes the proton from the C-3 position, guided by the DMG. | n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) |

| 3 | Electrophilic Quench | The C-3 lithiated intermediate reacts with an added electrophile to form a new C-C or C-heteroatom bond. | Electrophiles (e.g., DMF, I₂, Me₃SiCl) |

| 4 | Hydrolysis (Workup) | Aqueous workup quenches any remaining base and hydrolyzes the α-amino alkoxide back to the aldehyde. | Aqueous acid (e.g., NH₄Cl, dilute HCl) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 4-Bromo-2-naphthaldehyde by mapping the distinct chemical environments of its proton and carbon nuclei.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aldehydic proton and the six aromatic protons on the naphthalene (B1677914) ring. The aldehydic proton is typically the most deshielded, appearing as a singlet at approximately 10.1 ppm due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen.

The aromatic protons resonate in the range of 7.5 to 8.5 ppm. The proton at the C1 position (H-1) is expected to appear as a singlet, influenced by the adjacent aldehyde group. The proton at the C3 position (H-3) would also be a singlet, deshielded by the neighboring bromine atom. The remaining four protons on the second aromatic ring (H-5, H-6, H-7, H-8) exhibit complex splitting patterns, typically as doublets and triplets of doublets, arising from coupling with their neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | ~10.1 | Singlet (s) |

| H-1 | ~8.3 - 8.5 | Singlet (s) |

| H-3 | ~8.0 - 8.2 | Singlet (s) |

| H-5/H-8 | ~7.8 - 8.1 | Doublet (d) |

| H-6/H-7 | ~7.5 - 7.7 | Multiplet (m) |

To view the interactive version of this table, please enable JavaScript in your browser.

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule. For this compound, eleven distinct signals are expected: one for the aldehyde carbon, and ten for the carbons of the naphthalene ring system.

The aldehydic carbon (C=O) is highly deshielded and typically appears in the region of 190-193 ppm. The carbon atom directly bonded to the bromine (C-4) is expected around 125-130 ppm. The other aromatic carbons, both protonated (CH) and quaternary (C), resonate between 120 and 140 ppm. The specific chemical shifts are influenced by the electronic effects of the bromo and aldehyde substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~192.5 |

| C-4 (C-Br) | ~128.0 |

| C-2 (C-CHO) | ~135.0 |

| Quaternary Carbons | ~130 - 138 |

| CH Carbons | ~124 - 132 |

To enable interactive features for this table, please ensure JavaScript is active.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between adjacent protons on the benzene (B151609) ring, such as H-5 with H-6, H-6 with H-7, and H-7 with H-8, confirming their connectivity. The lack of correlation for the singlets H-1 and H-3 would confirm their isolated positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. nih.gov It allows for the definitive assignment of the protonated carbons in the ¹³C spectrum by linking them to their already assigned protons from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. nih.gov Key correlations would include the aldehydic proton showing a cross-peak to the C-2 and C-3 carbons. Likewise, H-1 would show correlations to C-2 and the quaternary carbon at the ring junction, confirming the position of the aldehyde group. H-3 would correlate with C-2, C-4, and a quaternary carbon, confirming the position of the bromine atom.

Vibrational Spectroscopy (FT-IR, Raman)

The FT-IR and Raman spectra are dominated by vibrations characteristic of the aldehyde and the substituted naphthalene ring.

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically between 1690 and 1715 cm⁻¹, is the most prominent feature, confirming the presence of the aldehyde group. This vibration also gives rise to a strong band in the Raman spectrum.

C-H Stretches: The aldehydic C-H stretch appears as a pair of medium intensity bands in the FT-IR spectrum around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹.

C=C Aromatic Ring Stretches: Multiple bands in the 1450-1600 cm⁻¹ region in both FT-IR and Raman spectra are characteristic of the carbon-carbon double bond vibrations within the aromatic naphthalene core.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, and is often weak.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR | > 3000 | Medium-Weak |

| Aldehydic C-H Stretch | FT-IR | ~2820, ~2720 | Medium |

| Carbonyl (C=O) Stretch | FT-IR | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | FT-IR/Raman | 1450 - 1600 | Strong-Medium |

| C-Br Stretch | FT-IR/Raman | 500 - 600 | Weak |

Interactive data can be accessed by enabling JavaScript.

For a relatively rigid molecule like this compound, significant conformational isomerism is not expected at room temperature. The primary conformational freedom lies in the orientation of the aldehyde group relative to the naphthalene ring. Computational studies combined with detailed analysis of the vibrational spectra could potentially distinguish between different rotamers (rotational isomers). Subtle shifts in the C=O stretching frequency or changes in the fingerprint region (below 1500 cm⁻¹) in different solvents or at varying temperatures could provide insight into the preferred conformation and the rotational barrier of the aldehyde group. However, such effects are typically minor for this type of planar aromatic system.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing the exact mass of a molecule and its fragments with high precision. This accuracy allows for the determination of the elemental composition of the parent ion and its fragments, offering unambiguous identification.

For this compound (C₁₁H₇BrO), the molecular ion region in the mass spectrum is characterized by a distinctive isotopic pattern due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Consequently, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion ([M]⁺) and any bromine-containing fragments, separated by two mass-to-charge units (m/z).

The calculated exact masses for the molecular ions are:

[C₁₁H₇⁷⁹BrO]⁺: 233.9704 u

[C₁₁H₇⁸¹BrO]⁺: 235.9684 u

The fragmentation of this compound under electron ionization (EI) conditions can be predicted based on the established fragmentation rules for aromatic aldehydes and halogenated aromatic compounds. The primary fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group and the loss of the halogen atom.

Key predictable fragmentation patterns include:

Loss of a Hydrogen Radical: A peak at [M-1]⁺ can arise from the cleavage of the aldehydic C-H bond.

Loss of the Formyl Radical: Cleavage of the bond between the naphthalene ring and the carbonyl group results in the loss of the formyl radical (•CHO), leading to a prominent peak at [M-29]⁺.

Loss of Carbon Monoxide: Following the initial loss of a hydrogen atom, the resulting acylium ion can lose a molecule of carbon monoxide (CO), a common fragmentation for aldehydes, yielding an [M-29]⁺ ion.

Loss of the Bromine Radical: Cleavage of the C-Br bond results in the loss of the bromine radical (•Br), producing a fragment ion at [M-79/81]⁺.

The following interactive table summarizes the predicted key fragments for the ⁷⁹Br isotope of this compound.

| Fragment Ion | Proposed Fragmentation Pathway | Formula of Fragment | Calculated Exact Mass (m/z) |

| [M]⁺ | Molecular Ion | [C₁₁H₇⁷⁹BrO]⁺ | 233.9704 |

| [M-1]⁺ | Loss of •H from the aldehyde group | [C₁₁H₆⁷⁹BrO]⁺ | 232.9626 |

| [M-29]⁺ | Loss of •CHO radical | [C₁₀H₆⁷⁹Br]⁺ | 204.9625 |

| [M-79]⁺ | Loss of •Br radical | [C₁₁H₇O]⁺ | 155.0497 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence, provides profound insights into the electronic structure and photophysical behavior of molecules. These techniques probe the transitions of electrons between different energy levels upon absorption of light and their subsequent relaxation pathways.

The UV-Visible absorption spectrum of this compound is dictated by its electronic structure, which contains two primary chromophores: the extended π-conjugated system of the naphthalene ring and the carbonyl group of the aldehyde.

The spectrum is expected to be dominated by high-intensity absorption bands corresponding to π→π* electronic transitions within the aromatic naphthalene system. Unsubstituted naphthalene typically exhibits strong absorptions below 320 nm. The presence of the bromo and aldehyde substituents modifies the electronic distribution and energy levels of the molecular orbitals. These groups can act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to the parent naphthalene molecule.

In addition to the intense π→π* transitions, the carbonyl group of the aldehyde introduces a n→π transition. This transition involves the excitation of a non-bonding electron from the oxygen atom to an antibonding π orbital of the C=O bond. These n→π* transitions are symmetry-forbidden, resulting in absorption bands that are significantly weaker (lower molar absorptivity) and appear at longer wavelengths than the π→π* transitions. msu.edu

The table below outlines the expected electronic transitions for this compound.

| Type of Transition | Orbitals Involved | Originating Moiety | Expected Wavelength Region | Expected Intensity |

| π→π | π → π | Naphthalene Ring System | < 350 nm | High (ε > 1,000) |

| n→π | n → π | Aldehyde Carbonyl Group | > 350 nm | Low (ε < 100) |

While some naphthaldehyde compounds exhibit weak fluorescence, they are often more valuable as building blocks for creating highly luminescent materials. The aldehyde functional group in this compound serves as a versatile chemical handle for synthesizing derivatives with enhanced photophysical properties.

A common strategy to generate fluorescent derivatives is through the formation of Schiff bases (imines), which involves the condensation of the aldehyde with a primary amine. semanticscholar.orgnih.gov This reaction extends the π-conjugated system of the molecule, which often leads to a significant increase in the fluorescence quantum yield (ΦF) and a bathochromic (red) shift in the emission wavelength. The specific absorption and emission characteristics of these Schiff base derivatives can be fine-tuned by selecting different amine precursors.

However, the presence of the bromine atom on the naphthalene ring is expected to influence the photoluminescence properties due to the heavy-atom effect . researchgate.net This effect enhances the rate of intersystem crossing (ISC), a process where the molecule transitions from the excited singlet state (S₁) to an excited triplet state (T₁). Because fluorescence is radiative decay from the S₁ state, an increased rate of ISC provides a non-radiative pathway that competes with fluorescence, typically leading to a lower fluorescence quantum yield.

Derivatives of this compound, particularly Schiff bases, can also serve as ligands for the formation of luminescent metal complexes . nih.govnih.gov Coordination to a suitable metal ion can rigidify the ligand structure, reducing non-radiative decay from vibrational relaxation and potentially enhancing emission intensity.

The following table provides illustrative photophysical data for a fluorescent Schiff base derived from an aromatic aldehyde, demonstrating the type of properties that could be expected from a derivative of this compound.

| Derivative Type | Example Structure | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| Schiff Base | Condensation product with aniline (B41778) | ~380 | ~490 | 0.1 - 0.6 |

Note: The data in this table is representative of a typical aromatic Schiff base and serves as an illustrative example. Specific values for derivatives of this compound would require experimental determination.

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Naphthaldehyde Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations are instrumental in predicting the geometric and electronic properties of molecules like 4-Bromo-2-naphthaldehyde.

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For aromatic aldehydes, the orientation of the aldehyde group relative to the ring is a key structural parameter.

Computational studies on similar molecules, such as naphthaldehyde isomers and other substituted aldehydes, are often performed using DFT with basis sets like 6-311++G(d,p). nih.gov This level of theory is effective for determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground-state equilibrium structure. In this compound, the planarity of the naphthalene (B1677914) ring system is expected, with the bromine and aldehyde substituents lying in the same plane to maximize conjugation and stability. The C-Br, C-C, C=O, and C-H bond lengths and the angles between them would be determined to high precision.

Table 1: Representative Optimized Geometrical Parameters for a Naphthaldehyde-like Structure Note: This table is illustrative, based on typical values for similar aromatic aldehydes, as specific computational data for this compound is not available in the cited literature.

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.39 - 1.42 | C-C-C (aromatic) | 119 - 121 |

| C-Br | ~1.90 | C-C-Br | ~120 |

| C-CHO | ~1.48 | C-C-C(HO) | ~122 |

| C=O | ~1.22 | C-C-H (aldehyde) | ~116 |

HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. conicet.gov.ar

For naphthalene derivatives, the presence of substituents significantly affects the HOMO-LUMO gap. A study on substituted naphthalenes showed that a formyl (aldehyde) group reduces the energy gap, indicating increased reactivity. researchgate.net In this compound, both the electron-withdrawing aldehyde group and the bromine atom would influence the energies of the frontier orbitals. The HOMO is typically distributed over the π-system of the naphthalene ring, while the LUMO may also be localized on the ring but with significant contributions from the aldehyde group. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability and dictates its electronic absorption properties. conicet.gov.ar

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netwolfram.comyoutube.com

For this compound, the MEP map would show a region of high negative potential (red) around the oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic interactions and hydrogen bonding. researchgate.net The hydrogen atom of the aldehyde group and regions near the bromine atom might show positive potential (blue), indicating susceptibility to nucleophilic attack. walisongo.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals (bonds, lone pairs, anti-bonds). materialsciencejournal.org It is particularly useful for quantifying intramolecular and intermolecular charge transfer (ICT) interactions. materialsciencejournal.orgresearchgate.net This is achieved by examining the interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically anti-bonding orbitals).

Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions Note: This table presents hypothetical but plausible interactions for this compound based on NBO theory principles.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | π(C-C)ring | High | Resonance/Hyperconjugation |

| LP(1) Br | π(C-C)ring | Moderate | Resonance/Hyperconjugation |

| π(C-C)ring | π(C=O) | Moderate | π-conjugation |

| π(C-C)ring | π(C-C)ring | High | π-delocalization |

DFT also allows for the calculation of reactivity descriptors that quantify a molecule's response to chemical reactions. Global descriptors like chemical potential (μ), hardness (η), and electrophilicity (ω) are derived from the HOMO and LUMO energies.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.nettandfonline.comdntb.gov.ua The Fukui function f(r) indicates the change in electron density at a specific point when an electron is added to or removed from the system.

f+(r) : Predicts sites for nucleophilic attack (where an electron is accepted).

f-(r) : Predicts sites for electrophilic attack (where an electron is donated).

f0(r) : Predicts sites for radical attack.

For this compound, the Fukui functions would likely indicate that the carbonyl carbon is a primary site for nucleophilic attack (high f+), while the carbonyl oxygen and the aromatic ring are sites for electrophilic attack (high f-).

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study excited states and simulate electronic spectra. medium.comyoutube.com

TD-DFT calculations can predict the electronic absorption spectra of molecules by determining the energies of electronic transitions from the ground state to various excited states. mdpi.comnih.gov The output provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (f), which are related to the intensity of the absorption peaks. nih.gov

For a conjugated system like this compound, the UV-Visible spectrum is expected to show strong absorptions corresponding to π → π* transitions within the naphthalene ring system. The presence of the aldehyde group can introduce n → π* transitions, which are typically weaker. The TD-DFT results allow for the assignment of each calculated absorption band to specific molecular orbital transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO). Computational studies on similar aromatic compounds have shown good agreement between TD-DFT simulated spectra and experimental results. mdpi.comnih.gov

Table 3: Representative TD-DFT Calculated Electronic Transitions Note: This table is illustrative of typical TD-DFT results for a substituted naphthalene, as specific data for this compound is not available in the cited literature.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| ~320 | ~0.5 | HOMO → LUMO | π → π |

| ~280 | ~0.8 | HOMO-1 → LUMO | π → π |

| ~350 | ~0.01 | n → LUMO | n → π* |

Investigation of Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a critical photophysical process that influences the electronic and optical properties of molecules. In derivatives of this compound, particularly Schiff bases, ICT characteristics are pronounced and have been investigated using both experimental spectroscopy and computational methods.

Schiff bases derived from naphthaldehydes are excellent systems for studying ICT due to the presence of an electron-donating group (often a substituted amine) and an electron-accepting group (the imine and naphthalene core) connected by a π-conjugated system. The electronic absorption spectra of such compounds often feature bands that are sensitive to solvent polarity, a hallmark of charge transfer transitions. For instance, studies on Schiff bases derived from hydroxylated and brominated naphthalene precursors show long-wavelength absorption bands above 400 nm, which are attributed to ICT interactions.

Computational approaches, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to elucidate the nature of these transitions. These calculations help in analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a typical ICT process within a naphthaldehyde Schiff base derivative, the HOMO is localized on the electron-donor moiety, while the LUMO is distributed over the naphthalene and imine acceptor portions. The energy gap between these orbitals corresponds to the ICT transition. Theoretical studies on related 2-hydroxy-1-naphthaldehyde (B42665) Schiff bases confirm that the calculated HOMO and LUMO energies reveal charge transfer occurring within the molecule researchgate.net. This charge separation upon photoexcitation is fundamental to the molecule's fluorescent and nonlinear optical properties.

X-ray Crystallography and Crystallographic Analyses (e.g., Hirshfeld Surface Analysis) of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not extensively detailed in the reviewed literature, numerous studies on its derivatives, especially Schiff bases, provide a comprehensive understanding of its structural behavior in the solid state. These analyses are often complemented by Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions.

The condensation of this compound with various primary amines yields Schiff base derivatives whose solid-state structures reveal key conformational features. The core naphthalene ring system is typically planar, with the aldehyde-derived imine group exhibiting specific torsional angles relative to this plane.

| Parameter | Value Range for Naphthaldehyde Schiff Base Derivatives |

| Crystal System | Monoclinic, Orthorhombic, Triclinic |

| Space Group | P2₁/c, Pbca, P-1, P2₁2₁2₁ |

| C=N bond length | ~1.27 - 1.30 Å |

| Torsion Angle (Naphthyl-C=N) | Varies depending on packing and substituents |

Note: This table presents typical data ranges observed for Schiff base derivatives of naphthaldehydes as found in the literature. Specific values vary for each unique compound.

For Schiff base derivatives of naphthaldehydes, Hirshfeld analyses consistently reveal the importance of several key interactions:

H···H Contacts: These are typically the most abundant interactions, often comprising 40-50% of the Hirshfeld surface, reflecting the significance of van der Waals forces in the crystal packing researchgate.net.

C···H/H···C Contacts: These interactions, representing C-H···π contacts, are also major contributors, accounting for a significant percentage of the surface area. They are crucial in building the supramolecular architecture.

O···H/H···O and N···H/H···N Contacts: These represent conventional and non-conventional hydrogen bonds. They appear as distinct sharp spikes in the 2D fingerprint plots and are critical in directing the molecular assembly, often forming dimers or chains nih.gov.

π···π Stacking: Interactions between the aromatic naphthalene rings are also observed, contributing to the stability of the crystal lattice.

| Interaction Type | Percentage Contribution (Typical Range) |

| H···H | 35 - 50% |

| C···H / H···C | 15 - 40% |

| O···H / H···O | 5 - 15% |

| N···H / H···N | 1 - 5% |

| C···C (π-stacking) | 2 - 10% |

Note: This table summarizes typical percentage contributions of various intermolecular contacts to the Hirshfeld surface for naphthaldehyde-derived Schiff bases, illustrating the relative importance of different forces in their crystal packing.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While extensive molecular dynamics (MD) simulations specifically for this compound are not widely reported in the literature, computational studies on parent naphthaldehyde molecules offer valuable insights into its likely conformational landscape. The primary source of conformational flexibility in naphthaldehydes arises from the rotation of the aldehyde group (-CHO) relative to the naphthalene ring.

Quantum chemical calculations on 1- and 2-naphthaldehyde (B31174) reveal the existence of two planar conformers: cis and trans. These conformers are defined by the orientation of the carbonyl C=O bond with respect to the adjacent C-C bond of the naphthalene ring.

In 2-naphthaldehyde , the parent structure for the 4-bromo derivative, the charge distribution is the main factor determining the conformational landscape. Calculations show that the trans conformer is slightly more stable than the cis conformer. The energy barrier for interconversion between these two forms is relatively low, suggesting that both conformers could be present at room temperature.

The introduction of a bromine atom at the 4-position would likely introduce additional steric and electronic effects, potentially altering the relative energies of the cis and trans conformers and the rotational barrier between them. However, the fundamental landscape of two primary planar conformers is expected to be preserved.

MD simulations, when applied, could provide a dynamic picture of this conformational flexibility in various environments (e.g., in solution), mapping the transition pathways and free energy landscapes between different rotational states. Such simulations are powerful for understanding how the molecule explores its conformational space over time, which is crucial for interpreting its reactivity and interactions in non-crystalline states nih.gov.

Applications of 4 Bromo 2 Naphthaldehyde in Contemporary Organic Synthesis

Building Block for Complex Polycyclic Aromatic Systems

The rigid naphthalene (B1677914) scaffold of 4-bromo-2-naphthaldehyde, combined with the synthetically versatile bromo and aldehyde functionalities, makes it an excellent starting material for the construction of larger, more complex polycyclic aromatic systems. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

For instance, the Suzuki coupling reaction allows for the arylation of the naphthalene core. By reacting this compound with a variety of arylboronic acids in the presence of a palladium catalyst and a base, a wide array of biaryl and more extended polycyclic structures can be synthesized. Similarly, the Heck reaction provides a pathway to introduce alkenyl substituents by coupling with alkenes. These reactions are fundamental in extending the π-conjugated system of the naphthalene ring, a key feature in the development of organic electronic materials.

Another powerful method for elaborating the polycyclic framework is the Diels-Alder reaction . The naphthalene system can act as a diene or dienophile under appropriate conditions, allowing for the annulation of additional rings. While direct participation of the this compound in Diels-Alder reactions is less common, derivatives of the aldehyde can be designed to undergo [4+2] cycloadditions, leading to the formation of highly complex and three-dimensional polycyclic aromatic hydrocarbons.

The aldehyde group, in addition to its role in subsequent transformations, can also influence the reactivity and regioselectivity of these coupling and cycloaddition reactions, offering a degree of control in the synthesis of precisely substituted polycyclic aromatic compounds.

Precursor for Fused Heterocyclic Compounds

The aldehyde functionality of this compound is a key reactive site for the synthesis of a wide variety of fused heterocyclic compounds. These structures, where a heterocyclic ring is annulated to the naphthalene backbone, are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

A common and straightforward approach involves the condensation reaction of the aldehyde group with binucleophilic reagents. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of fused pyrazole (B372694) or pyridazine (B1198779) rings. Similarly, condensation with hydroxylamine (B1172632) can yield isoxazole-fused naphthalenes. The reaction with amidines or guanidines provides a route to fused pyrimidine (B1678525) rings, which are important scaffolds in medicinal chemistry.

Furthermore, the aldehyde can be transformed into other functional groups that can then participate in cyclization reactions . For instance, reduction of the aldehyde to an alcohol, followed by conversion to a leaving group, can set the stage for intramolecular nucleophilic substitution to form fused oxygen-containing heterocycles. Alternatively, oxidation to a carboxylic acid allows for the synthesis of fused lactones or amides.

The presence of the bromine atom adds another layer of synthetic utility. It can be used in post-cyclization modifications, such as cross-coupling reactions, to further functionalize the newly formed heterocyclic ring system. This dual functionality of this compound makes it a powerful precursor for generating diverse libraries of fused heterocyclic compounds.

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The aldehyde group of this compound makes it an ideal component for several important MCRs, enabling the rapid construction of complex molecular scaffolds.

One of the most prominent MCRs where this compound can be employed is the Ugi four-component reaction . In this reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. The use of this compound as the aldehyde component introduces the bromo-naphthalene moiety into the final product, providing a handle for further diversification through cross-coupling reactions.

Similarly, in the Passerini three-component reaction , an aldehyde, a carboxylic acid, and an isocyanide combine to yield an α-acyloxy amide. The incorporation of the this compound unit can lead to products with potential biological activity or unique material properties.

The Biginelli reaction is another important MCR that can utilize this compound. This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of compounds with a wide range of pharmacological activities. The resulting products bearing the bromo-naphthalene substituent can be further modified to explore structure-activity relationships.

The ability to participate in these and other MCRs underscores the value of this compound in diversity-oriented synthesis, allowing for the efficient generation of libraries of complex and functionally rich molecules from simple starting materials.

Catalyst Ligand Development and Application in Organic Transformations

The development of novel ligands is crucial for advancing transition metal catalysis, particularly in the field of asymmetric synthesis where the ligand plays a key role in controlling stereoselectivity. The structure of this compound provides a versatile platform for the synthesis of new catalyst ligands.

A common strategy involves the conversion of the aldehyde group into a coordinating moiety. For example, condensation with chiral amines leads to the formation of Schiff base ligands . These imine-containing ligands can coordinate to a variety of metal centers, and the steric and electronic properties of the naphthalene backbone can influence the catalytic activity and selectivity of the resulting metal complex. The chirality introduced from the amine can create an asymmetric environment around the metal, enabling enantioselective transformations.

Alternatively, the aldehyde can be reduced to an alcohol, which can then be converted into a phosphine-containing group. Phosphine (B1218219) ligands are among the most important and widely used ligands in catalysis. The bromo-naphthalene scaffold can provide a rigid and sterically defined backbone for the phosphine ligand, which can be beneficial for achieving high levels of stereocontrol in reactions such as asymmetric hydrogenation or cross-coupling.

The bromine atom on the naphthalene ring offers further opportunities for ligand modification. For instance, it can be used to attach the ligand to a solid support, facilitating catalyst recovery and reuse. It can also be a site for introducing other functional groups that can fine-tune the electronic properties of the ligand or provide secondary coordination sites. The development of new ligands derived from this compound holds significant potential for the discovery of novel and more efficient catalytic systems for a wide range of organic transformations.

Chemical Biology and Medicinal Chemistry Applications of 4 Bromo 2 Naphthaldehyde Derivatives

Chemical Scaffolds for Bioactive Compound Design

The 4-bromo-2-naphthaldehyde framework serves as a valuable chemical scaffold for the design and synthesis of a variety of bioactive compounds. Its structure, characterized by a fused aromatic ring system, provides a rigid backbone that can be strategically functionalized to interact with biological targets. The aldehyde functional group is a key feature, allowing for the facile introduction of diverse chemical moieties through reactions such as condensation to form Schiff bases, or oxidation and reduction to yield carboxylic acids and alcohols, respectively.

The development of bioactive natural products often involves complex synthetic pathways where specific scaffolds are crucial. Carbohydrates, for instance, have been used as chiral sources for the total synthesis of a wide range of bioactive natural products, including various antibiotics. The synthesis of such complex molecules underscores the importance of versatile starting materials and scaffolds in generating structural diversity for biological screening. The principles of using core structures to build complex, biologically active molecules are directly applicable to scaffolds like this compound. Furthermore, modern synthetic strategies, including combinatorial biosynthesis, enable the creation of novel bioactive compounds by combining genes and enzymes from different organisms, further highlighting the need for unique and adaptable chemical scaffolds. nih.gov

Ligands for Transition Metal Complexes with Potential Biological Utility

Derivatives of this compound, particularly Schiff bases formed by its condensation with various amines, are excellent ligands for coordinating with transition metal ions. nih.govorientjchem.org These metal complexes have garnered significant interest due to their potential therapeutic applications, which can surpass those of the free ligands. orientjchem.org The coordination of the ligand to a metal center can enhance biological activity through mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and the introduction of new functionalities based on the metal's redox properties and coordination geometry. orientjchem.orgrsc.org

Schiff base ligands derived from naphthaldehyde analogues are typically multidentate, meaning they can bind to a metal ion at multiple points, leading to the formation of stable chelate rings. For example, hydrazone ligands derived from 2-hydroxy-1-naphthaldehyde (B42665) can act as tridentate ligands, coordinating with metal ions through a deprotonated naphtholate oxygen, an azomethine nitrogen, and a carbonyl oxygen atom. nih.gov This coordination often results in complexes with well-defined geometries, such as octahedral or square planar, depending on the metal ion and other coordinating ligands. nih.govijcce.ac.irsapub.org

The structural features of these complexes are diverse. Carboxylate ligands containing naphthalene-based rings, for instance, can form mononuclear, dinuclear, or even polynuclear complexes with various metal ions. nih.gov The coordination mode of the ligand, the nature of the metal ion, and the presence of co-ligands all contribute to the final structure and properties of the complex. nih.govresearchgate.net For example, Pt(II) complexes with a square planar geometry have been synthesized using ligands derived from brominated phenols. ijcce.ac.ir

A significant area of research for these transition metal complexes is their interaction with biological macromolecules, particularly DNA. rsc.org The ability of a complex to bind to DNA is a key feature for potential anticancer and antimicrobial agents, as it can disrupt DNA replication and transcription processes. semanticscholar.org Several modes of interaction are possible, including covalent binding, electrostatic interactions, groove binding, and intercalation, where the planar aromatic part of the ligand inserts between the base pairs of the DNA double helix. rsc.orgeuropeanreview.org

Metal complexes of naphthalimide derivatives have been shown to bind to DNA, and this interaction is crucial for their biological activity. semanticscholar.orgresearchgate.net Studies using techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, and viscosity measurements have elucidated the nature of these interactions. europeanreview.orguniroma1.it For instance, some metal complexes derived from Schiff base ligands have been found to bind strongly to DNA, primarily through intercalation. europeanreview.org The binding affinity is often quantified by a binding constant (Kb), with higher values indicating stronger interaction. Molecular docking studies can further provide insights into the specific binding sites and interactions at the molecular level, confirming binding modes such as π-π stacking with the DNA base pairs. uniroma1.it

| Complex Type | Derived From | Interaction with DNA | Potential Application |

|---|---|---|---|

| Naphthalimide-based Metal Complexes | 4-Bromo-1,8-naphthalimide | Intercalation and groove binding | Anticancer, Antifungal semanticscholar.orgresearchgate.net |

| Schiff Base Metal Complexes | 2-Hydroxy-1-naphthaldehyde | Strong binding, potentially intercalation | Antitumor nih.goveuropeanreview.org |

| Salphen-based Metal Complexes | Salicylaldehyde derivatives | Stabilize G-quadruplex DNA structures | Anticancer unipa.it |

Precursors for Enzyme Inhibitors and Modulators

Derivatives of this compound are valuable precursors for the synthesis of molecules designed to inhibit or modulate the activity of specific enzymes. Enzyme inhibition is a common strategy in drug design to treat a wide range of diseases. For example, the inhibition of α-glucosidase is a key therapeutic approach for managing type 2 diabetes, as it delays carbohydrate digestion and reduces post-meal blood glucose levels.

Research has shown that bromophenol derivatives can be potent α-glucosidase inhibitors. mdpi.com For instance, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, a compound derived from marine algae, is a competitive inhibitor of α-glucosidase with a very low IC₅₀ value of 0.098 μM. mdpi.com Similarly, synthetic derivatives of 4-bromobenzohydrazide (B182510) have demonstrated good inhibitory activities against α-amylase, another key enzyme in carbohydrate metabolism. researchgate.net A series of synthesized 4-bromobenzohydrazide hydrazones showed IC₅₀ values ranging from 0.217 µM to 5.5 µM against α-amylase. researchgate.net

Furthermore, derivatives of 1,2-benzothiazine containing a 4-bromobenzoyl group have emerged as potent inhibitors of the α-glucosidase enzyme, with some compounds showing significantly better activity than the standard drug, acarbose. nih.gov These findings suggest that the bromo-aromatic moiety, such as that in this compound, can be a key structural feature in the design of effective enzyme inhibitors. The aldehyde group provides a convenient handle for synthesizing a library of derivatives, such as hydrazones or acetamides, which can then be screened for their inhibitory activity against various enzyme targets. researchgate.netnih.gov

Synthetic Intermediates for Compounds with Antimicrobial and Anti-inflammatory Properties

The this compound scaffold is an important synthetic intermediate for creating compounds with potential antimicrobial and anti-inflammatory properties. The growing problem of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. ijrpr.com Schiff bases, which can be readily synthesized from this compound, are a well-studied class of compounds with a broad spectrum of biological activities, including antimicrobial effects. ijrpr.com The antimicrobial activity of Schiff bases is often attributed to the presence of the azomethine (–C=N–) group, which is thought to interact with microbial cell components. ijrpr.com

For example, Schiff bases derived from 5-bromosalicylaldehyde (B98134) and long-chain alkylamines have been synthesized and shown to possess activity against both bacterial and fungal strains. ijrpr.com Similarly, a Pt(II) complex incorporating a 4-bromo-2,6-bis-hydroxymethyl-phenol (B1267627) ligand displayed significant antimicrobial effects against Staphylococcus aureus and Candida albicans. ijcce.ac.ir Pyrazine carboxamide derivatives containing a bromo-phenyl moiety have also been synthesized and evaluated for their antibacterial activities against extensively drug-resistant Salmonella Typhi, with some derivatives showing potent activity. mdpi.com

In the realm of anti-inflammatory agents, derivatives of this compound can also serve as key intermediates. Naphthalene-chalcone derivatives have been synthesized and evaluated for their biological effects, demonstrating both analgesic and anti-inflammatory properties. epa.gov Phenylpropanoids, which are synthesized from cinnamic acid, are another class of natural compounds known for their anti-inflammatory properties. mdpi.com The structural similarities suggest that naphthaldehyde-derived compounds could also exhibit such activities. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown superior efficiency in inhibiting trypsin activity, a measure of anti-inflammatory potential, compared to acetylsalicylic acid. nih.gov

| Compound Class | Derived From | Biological Activity | Example Finding |

|---|---|---|---|

| Schiff Bases | 5-Bromosalicylaldehyde | Antibacterial, Antifungal | Active against B. subtilis, P. aeruginosa, A. niger, and P. chrysogenum. ijrpr.com |

| Pt(II) Complex | 4-Bromo-2,6-bis-hydroxymethyl-phenol | Antimicrobial | Significant effect against S. aureus and C. albicans. ijcce.ac.ir |

| Pyrazine Carboxamides | N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | Antibacterial | Potent against XDR S. Typhi with MIC of 6.25 mg/mL for the most active derivative. mdpi.com |

| Naphthalene-Chalcones | Naphthalene (B1677914) derivatives | Anti-inflammatory, Analgesic | Compounds showed clear effects at a dose of 30 mg/kg. epa.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | 2-Bromophenylamine and Salicylic acid | Anti-inflammatory | IC₅₀ values (0.04–0.07 mg/mL) were much lower than acetylsalicylic acid (0.4051 mg/mL) for protease inhibition. nih.gov |

Future Research Directions and Emerging Opportunities for 4 Bromo 2 Naphthaldehyde

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. Future research into the synthesis of 4-Bromo-2-naphthaldehyde and its derivatives will likely focus on adopting more eco-friendly methodologies.

Key research avenues include:

Alternative Energy Sources: Exploring microwave-assisted and ultrasound-accelerated syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com Microwave heating, for instance, has been successfully used to synthesize rhodamine derivatives bearing naphthaldehyde units in high yields within minutes. nih.gov

Green Solvents and Catalysts: A major focus will be the replacement of hazardous organic solvents with greener alternatives like water or the use of solvent-free reaction conditions. tandfonline.com The development and application of biodegradable and reusable catalysts, such as chitosan-SO3H, represent another promising direction, offering high yields and sustainability. tandfonline.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are crucial. This includes exploring greener and more selective brominating agents, such as N-bromosuccinimide (NBS) or aqueous bromide/bromate mixtures, as alternatives to elemental bromine to improve reaction efficiency and reduce toxic byproducts. cambridgescholars.com

Continuous Flow Processes: Techniques like twin-screw extrusion offer a path to continuous, scalable, and solvent-free synthesis, which can drastically improve efficiency and reduce waste compared to traditional batch methods. researchgate.net

Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches for Naphthaldehyde Derivatives

| Parameter | Conventional Methods | Green Chemistry Approaches | Potential Advantages |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwaves, Ultrasound | Reduced reaction time, Lower energy consumption tandfonline.com |

| Solvents | Volatile organic compounds (VOCs) | Water, Deep eutectic solvents, Solvent-free | Reduced environmental pollution, Improved safety tandfonline.comresearchgate.net |

| Catalysts | Homogeneous metal catalysts | Heterogeneous catalysts, Biocatalysts (e.g., Chitosan) | Catalyst recyclability, Biodegradability, Milder reaction conditions tandfonline.com |

| Reagents | Elemental bromine | N-Bromosuccinimide (NBS), Bromide/Bromate couple | Higher selectivity, Reduced hazardous waste cambridgescholars.com |

| Process | Batch processing | Continuous flow synthesis | Increased efficiency, Scalability, Reduced waste researchgate.net |

Integration into Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. nih.gov this compound is an ideal candidate for constructing complex supramolecular architectures due to its distinct functional groups.

Precursor for Macrocycles and Cages: The aldehyde functionality is readily employed in condensation reactions with di- or polyamines to form Schiff bases, which can be designed to cyclize into macrocycles or three-dimensional cages. core.ac.uksemanticscholar.org The rigid naphthalene (B1677914) unit serves as a structural scaffold, while the bromo-substituent provides a reactive site for further modifications or for use in coupling reactions to complete the macrocyclic structure.

Host-Guest Interactions: These synthetic macrocycles can act as "hosts," capable of encapsulating smaller "guest" molecules within their cavities. nih.govnih.gov This encapsulation is driven by shape/size complementarity and non-covalent forces. Such host-guest systems have potential applications in:

Drug Delivery: Creating "supramolecular prodrugs" where a therapeutic guest is protected by the host and released in response to a specific biological stimulus. rsc.org

Sensing: The binding of a guest molecule can alter the photophysical properties of the host, enabling its detection.

Catalysis: The confined space within a host can create a unique microenvironment that accelerates or controls the selectivity of chemical reactions.

Table 2: Potential Supramolecular Architectures from this compound

| Supramolecular Structure | Synthetic Strategy | Potential Guest Molecules | Emerging Application |

|---|---|---|---|

| Macrocyclic Schiff Bases | Condensation of this compound with diamines | Metal ions, Small organic molecules | Ion sensing, Catalysis |

| Molecular Cages | Reaction with tripodal or other polyamines | Neurotransmitters, Drug molecules | Controlled release systems, Molecular recognition semanticscholar.org |

| Interlocked Molecules (Rotaxanes) | Template-directed synthesis using macrocycles derived from the naphthaldehyde | Linear organic molecules | Molecular machines, Stimuli-responsive materials bham.ac.uk |

Advanced Functional Materials with Tunable Properties

The development of advanced functional materials with precisely controlled characteristics is a cornerstone of modern materials science. idu.ac.id The dual functionality of this compound makes it a versatile monomer for creating novel polymers and composite materials with tunable properties.

Optoelectronic and Luminescent Materials: Naphthalene derivatives are well-known for their inherent fluorescence. mdpi.com Incorporating the this compound moiety into polymer backbones or as pendants can lead to materials with tailored photoluminescent properties. These materials are promising for applications in organic light-emitting diodes (OLEDs), solid-state lighting, and optical sensors. researchgate.net The bromine atom can be used to fine-tune the electronic energy levels and thus the emission color of the material.

High-Performance Polymers: The rigid aromatic structure of naphthalene can impart high thermal stability and mechanical strength to polymers. idu.ac.id Polymerization via the aldehyde or after conversion of the bromo-group can lead to materials suitable for use in harsh environments.

Tunable Properties via Chemical Modification: The term "tunable properties" refers to the ability to modify a material's characteristics—such as its electronic, optical, or magnetic response—through external stimuli or chemical design. kit.edursc.org The bromo- and aldehyde groups serve as chemical handles for post-polymerization modification, allowing for the fine-tuning of material properties. For example, the bromo-group can be substituted through various cross-coupling reactions to attach different functional units, thereby systematically altering the material's band gap or refractive index.

Application in Chemo- and Biosensors (Chemical Sensing Mechanisms)

There is a significant demand for sensitive and selective sensors for applications in environmental monitoring, medical diagnostics, and industrial process control. Derivatives of this compound are excellent platforms for designing fluorescent and colorimetric chemo- and biosensors.

Fluorescent Sensing: Naphthaldehyde and naphthalimide-based probes are widely explored for their sensing capabilities. mdpi.comresearchgate.net The sensing mechanism often relies on the modulation of the fluorophore's emission through processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET).

"Turn-On/Turn-Off" Probes: A derivative of this compound can be designed to be non-fluorescent (or weakly fluorescent) and to "turn on" with a bright emission upon binding to a specific analyte. nih.gov Conversely, a highly fluorescent probe can be "turned off" (quenched) in the presence of the target. nih.gov For example, a Schiff base derivative could selectively bind to a metal ion like Al³⁺, restricting molecular vibrations and leading to a significant enhancement in fluorescence intensity. mdpi.com

Colorimetric Sensing: The interaction with an analyte can also induce a change in the electronic structure of the probe, resulting in a visible color change that allows for naked-eye detection. nih.govmdpi.com This is particularly valuable for developing simple, low-cost test kits.

Mechanism Design: The aldehyde group is a key component, often reacting with nucleophilic sites on the analyte (e.g., amino groups in biomolecules) to form a Schiff base, which triggers the sensing response. The naphthalene core acts as the signaling unit, while the bromo-substituent can be used to modulate the photophysical properties or to anchor the sensor to a surface or biological molecule.

Table 3: Potential Sensor Applications for this compound Derivatives

| Target Analyte | Sensing Mechanism | Potential Application |

|---|---|---|

| Metal Cations (e.g., Al³⁺, Hg²⁺, Cu²⁺) | Chelation-enhanced fluorescence (CHEF), Colorimetry | Environmental water quality monitoring, Bioimaging in cells nih.govmdpi.comresearchgate.net |

| Anions (e.g., N₃⁻, CN⁻) | Displacement assay, Hydrogen bonding interactions | Industrial process control, Clinical diagnostics nih.gov |

| Biomolecules (e.g., Amines, Thiols) | Schiff base formation, Michael addition | Disease biomarker detection, Cellular imaging |

| pH Changes | Protonation/deprotonation of a receptor unit | Monitoring biological processes, Chemical reaction monitoring |

Synergistic Research at the Interface of Organic Chemistry and Other Disciplines

The future of this compound extends beyond traditional organic chemistry, offering exciting opportunities for interdisciplinary collaboration.

Materials Science: The synthesis of novel polymers, metal-organic frameworks (MOFs), and covalent-organic polymers (COPs) using this compound as a key building block is a prime area for synergy. nih.gov This collaboration aims to create materials with tailored porosity, conductivity, and optical properties for applications in gas storage, catalysis, and electronics.

Chemical Biology and Medicinal Chemistry: The naphthalene scaffold is a common feature in biologically active compounds. nih.gov Derivatives of this compound can be synthesized and screened for therapeutic activity. Furthermore, its fluorescent properties can be harnessed to develop probes for bioimaging, allowing researchers to visualize the distribution and dynamics of specific ions or molecules within living cells. mdpi.comresearchgate.net

Environmental Science: The development of robust and selective sensors for environmental pollutants, such as heavy metals, is a critical area of research. nih.gov Organic chemists can design and synthesize sensor molecules based on this compound, while environmental scientists can validate their performance in real-world samples and applications. Moreover, the push towards green synthesis protocols for this compound directly aligns with the goals of environmental sustainability. tandfonline.comresearchgate.net